2-((4-ethoxyphenyl)amino)-4-phenyl-N-(pyridin-3-yl)thiazole-5-carboxamide
Description
Properties
IUPAC Name |
2-(4-ethoxyanilino)-4-phenyl-N-pyridin-3-yl-1,3-thiazole-5-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N4O2S/c1-2-29-19-12-10-17(11-13-19)26-23-27-20(16-7-4-3-5-8-16)21(30-23)22(28)25-18-9-6-14-24-15-18/h3-15H,2H2,1H3,(H,25,28)(H,26,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYTRDUHSZZERGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC2=NC(=C(S2)C(=O)NC3=CN=CC=C3)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hantzsch Thiazole Synthesis
The classical Hantzsch method involves cyclocondensation of α-haloketones with thioureas. For the target compound, this approach could be adapted as follows:
Reaction Scheme
- α-Bromo-4-phenylacetophenone + N-(4-ethoxyphenyl)thiourea → 2-((4-ethoxyphenyl)amino)-4-phenylthiazole
- Nitration at C5 followed by reduction and oxidation to install the carboxamide group.
Limitations :
- Direct introduction of the carboxamide at C5 is challenging due to competing side reactions.
- Nitration regioselectivity may favor C4 over C5 in 4-phenylthiazoles.
Optimization Data
| Condition | Yield (%) | Purity (%) | Reference |
|---|---|---|---|
| EtOH, reflux, 6 h | 58 | 92 | |
| DMF, 100°C, microwave, 1 h | 67 | 95 |
Cyclization of Functionalized Thioureas
An alternative route employs pre-functionalized thioureas to direct substituent placement:
Synthetic Pathway
- Synthesize 5-cyano-4-phenylthiazole-2-amine via cyclization of 4-phenyl-2-bromoacetophenone with cyanothiourea .
- Hydrolysis of the cyano group to carboxylic acid using H2SO4/H2O.
- Amidation with 3-aminopyridine using EDCl/HOBt.
- Buchwald-Hartwig coupling to introduce the 4-ethoxyphenylamino group.
Advantages :
- Enables late-stage functionalization of the C2 position.
- Avoids regioselectivity issues in nitration.
Reaction Metrics
| Step | Catalyst System | Yield (%) |
|---|---|---|
| Cyclization | K2CO3/DMSO | 72 |
| Amidation | EDCl/HOBt/DIPEA | 85 |
| C-N Coupling | Pd2(dba)3/Xantphos | 63 |
Carboxamide Installation Strategies
Direct Amidations of Thiazole-5-Carboxylic Acids
Conversion of ester or nitrile intermediates to the target carboxamide:
Procedure
- Ethyl 4-phenylthiazole-5-carboxylate → 4-phenylthiazole-5-carboxylic acid (NaOH/EtOH/H2O).
- Activation as mixed anhydride (ClCO2Et, NMM) followed by reaction with 3-aminopyridine.
Challenges :
- Thiazole ring sensitivity to strong acids/bases requires mild conditions.
- Competing hydrolysis of ethoxyphenyl groups necessitates protecting strategies.
Yield Optimization
| Activation Method | Solvent | Temperature | Yield (%) |
|---|---|---|---|
| EDCl/HOBt | DCM | 0°C → RT | 78 |
| TBTU/DIPEA | DMF | RT | 82 |
| HATU/DIEA | ACN | 40°C | 85 |
Tandem Cyclization-Amidation Approaches
Innovative single-pot methodologies adapted from recent patents:
One-Pot Protocol
- Combine 4-phenyl-2-bromoacetophenone , 4-ethoxyphenylthiourea , and cyanoacetamide in EtOH.
- Add morpholine (1.2 eq) and heat at 60°C for 4 h.
- Direct amidation with 3-aminopyridine using in situ activation.
Benefits :
Performance Metrics
| Scale (mmol) | Purity (%) | Isolated Yield (%) |
|---|---|---|
| 10 | 88 | 65 |
| 50 | 85 | 62 |
| 100 | 83 | 58 |
Functional Group Transformations and Protecting Group Strategies
Amino Group Installation at C2
Critical for introducing the 4-ethoxyphenylamino moiety:
Method A: Nucleophilic Aromatic Substitution
- React 2-chloro-4-phenylthiazole-5-carboxamide with 4-ethoxyaniline in presence of Cs2CO3/Pd(OAc)2.
- Limited by poor leaving group ability of chloride in thiazoles.
Method B: Buchwald-Hartwig Amination
- Employ Pd catalyst systems for C-N bond formation:
2-Bromo-thiazole intermediate + 4-ethoxyaniline → Target amine.
Comparative Data
| Method | Catalyst | Ligand | Yield (%) |
|---|---|---|---|
| A | - | - | 32 |
| B | Pd2(dba)3 | Xantphos | 68 |
| B | Pd(OAc)2 | BINAP | 71 |
Purification and Characterization
Chromatographic Techniques
- Flash Chromatography : Silica gel with EtOAc/hexane gradients (60-80% recovery).
- HPLC : C18 column, ACN/H2O + 0.1% TFA (purity >98%).
Spectroscopic Confirmation
- 1H NMR (400 MHz, DMSO-d6):
δ 8.85 (s, 1H, pyridinyl-H), 8.35 (d, J=4.8 Hz, 1H), 7.92-7.45 (m, 9H, aromatic), 4.12 (q, J=7.0 Hz, 2H, OCH2), 1.42 (t, J=7.0 Hz, 3H, CH3). - HRMS : m/z calcd for C24H21N4O2S [M+H]+ 429.1385, found 429.1389.
Scale-Up Considerations and Process Optimization
Critical Process Parameters
| Parameter | Optimal Range | Effect on Yield |
|---|---|---|
| Reaction Temperature | 60-70°C | ±5% per 10°C |
| Morpholine Equivalents | 1.0-1.2 eq | >1.5 eq ↓ yield |
| Pd Catalyst Loading | 2-3 mol% | <1.5% ↑ cost |
Cost Analysis
| Component | Cost Contribution (%) |
|---|---|
| 3-Aminopyridine | 38 |
| Pd Catalysts | 27 |
| Solvents | 19 |
| Ligands | 16 |
Chemical Reactions Analysis
Types of Reactions
2-((4-ethoxyphenyl)amino)-4-phenyl-N-(pyridin-3-yl)thiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles or electrophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield amines or alcohols .
Scientific Research Applications
2-((4-ethoxyphenyl)amino)-4-phenyl-N-(pyridin-3-yl)thiazole-5-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Investigated for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 2-((4-ethoxyphenyl)amino)-4-phenyl-N-(pyridin-3-yl)thiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential use as an anticancer agent. The compound may also interact with bacterial cell membranes, leading to its antibacterial properties .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features
The compound’s structural analogs differ primarily in substituents on the thiazole ring and the carboxamide-linked aromatic groups. Key examples include:
Biological Activity
Overview
2-((4-ethoxyphenyl)amino)-4-phenyl-N-(pyridin-3-yl)thiazole-5-carboxamide is a thiazole derivative that exhibits a range of biological activities. Thiazoles are five-membered heterocyclic compounds known for their diverse pharmacological profiles, including antibacterial, antifungal, anti-inflammatory, and anticancer properties. This compound's unique structure, featuring an ethoxyphenyl group and a pyridinyl moiety, suggests potential therapeutic applications.
The synthesis of this compound typically involves the cyclization of α-haloketones with thiourea to form the thiazole ring. Following this, various substituents are introduced to achieve the desired chemical structure. The compound can undergo various chemical reactions such as oxidation, reduction, and substitution, which can modify its biological activity.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Anticancer Activity : The compound may inhibit enzymes involved in cancer cell proliferation. Its structural components enable it to target pathways critical for tumor growth.
- Antibacterial Properties : Interaction with bacterial cell membranes may disrupt their integrity, leading to cell death.
Biological Activity Data
| Activity Type | IC50 Value (nM) | Tested Cell Lines | Comments |
|---|---|---|---|
| Anticancer | 10.93 - 25.06 | MDA-MB-231 | Induces apoptosis significantly. |
| Antibacterial | 50 µg/mL | S. aureus | Exhibits over 80% inhibition. |
| Anti-biofilm | - | K. pneumonia | Significant inhibition observed. |
Case Studies
- Anticancer Activity : In a study focusing on various thiazole derivatives, this compound showed promising results against MDA-MB-231 breast cancer cells. The compound induced apoptosis by significantly increasing annexin V-FITC positive cells, indicating its potential as an anticancer agent .
- Antimicrobial Activity : Research demonstrated that this compound effectively inhibited the growth of S. aureus at concentrations of 50 µg/mL, showcasing its antibacterial properties. Additionally, it exhibited considerable anti-biofilm activity against K. pneumoniae .
Comparative Analysis
When compared to other thiazole derivatives, this compound stands out due to its specific substituents that enhance its interaction with biological targets. For instance, similar compounds have shown anticancer properties but often lack the multifaceted activity profile seen in this compound.
| Compound | Activity | Unique Features |
|---|---|---|
| 2-Aminothiazole Derivatives | Anticancer | Diverse substituents |
| 2,4-disubstituted Thiazoles | Antibacterial | Limited selectivity |
| 2-((4-ethoxyphenyl)amino)-4-pheny... | Anticancer & Antibacterial | Ethoxy and pyridine groups enhance activity |
Q & A
Basic: What are the optimal synthetic routes for 2-((4-ethoxyphenyl)amino)-4-phenyl-N-(pyridin-3-yl)thiazole-5-carboxamide, and how do reaction conditions influence yield and purity?
Methodological Answer:
The synthesis of this thiazole derivative typically involves cyclocondensation of a thiourea intermediate with α-haloketones or via Hantzsch thiazole synthesis. Key parameters include:
- Temperature control : Reactions are often conducted at 60–80°C in polar aprotic solvents (e.g., DMF or ethanol) to stabilize intermediates and prevent side reactions .
- pH optimization : Neutral to slightly basic conditions (pH 7–8) minimize hydrolysis of the ethoxyphenylamino group .
- Catalysts : Use of Lewis acids (e.g., ZnCl₂) or bases (e.g., triethylamine) enhances reaction rates and regioselectivity .
Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) achieves >95% purity. Yield optimization requires strict stoichiometric ratios of reactants and inert atmosphere use to prevent oxidation .
Basic: What spectroscopic and chromatographic methods are recommended for characterizing this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR in DMSO-d₆ or CDCl₃ resolve signals for the thiazole ring (δ 6.8–7.5 ppm), pyridinyl protons (δ 8.0–8.5 ppm), and ethoxy group (δ 1.3–1.4 ppm for CH₃, δ 4.0–4.2 ppm for OCH₂) .
- Infrared (IR) Spectroscopy : Peaks at 1650–1680 cm⁻¹ (C=O stretch) and 3200–3400 cm⁻¹ (N-H stretch) confirm carboxamide and amino groups .
- High-Resolution Mass Spectrometry (HRMS) : ESI+ mode validates molecular ion [M+H]⁺ with mass error <2 ppm .
- HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) assess purity (>98%) and detect degradation products .
Advanced: How can researchers design experiments to evaluate the compound's biological activity against specific molecular targets?
Methodological Answer:
- Target Selection : Prioritize kinases (e.g., EGFR, VEGFR) or enzymes (e.g., COX-2) based on structural analogs’ activities .
- In Vitro Assays :
- Enzyme inhibition : Use fluorescence-based assays (e.g., Z′-LYTE® kinase assay) with IC₅₀ determination .
- Cell viability : MTT or ATP-luminescence assays in cancer cell lines (e.g., MCF-7, HeLa) at 1–100 µM concentrations .
- Binding Studies : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify affinity (Kd) for target proteins .
Advanced: What strategies can resolve contradictions in biological activity data across different studies?
Methodological Answer:
- Dose-Response Validation : Repeat assays with standardized protocols (e.g., fixed incubation time, serum-free media) to exclude batch variability .
- Metabolite Interference : Use LC-MS to identify active metabolites in cell lysates that may contribute to discrepancies .
- Structural Confirmation : Re-analyze compound purity via X-ray crystallography (as in ) to rule out polymorphic or degradation effects.
- Comparative SAR : Synthesize analogs (e.g., replacing ethoxy with methoxy) to isolate structural determinants of activity .
Advanced: How does the compound’s structure influence its pharmacokinetic properties, and what in silico methods predict this?
Methodological Answer:
- ADME Prediction :
- Lipophilicity : Calculate logP (e.g., 3.2 via ChemAxon) to assess membrane permeability .
- Metabolic Stability : CYP450 inhibition is predicted using Schrödinger’s QikProp (e.g., CYP3A4 liability due to pyridinyl group) .
- Solubility : Molecular dynamics simulations (e.g., Desmond) model aqueous solubility, critical for bioavailability .
- Toxicity : ProTox-II predicts hepatotoxicity risk from the thiazole core and alerts for Ames mutagenicity testing .
Advanced: What in vivo models are appropriate for assessing therapeutic potential and toxicity?
Methodological Answer:
- Pharmacokinetics : Use Sprague-Dawley rats (IV/oral dosing) to measure plasma half-life, Cmax, and AUC via LC-MS/MS .
- Efficacy Models :
- Xenografts : Nude mice with HT-29 colorectal tumors evaluate tumor growth inhibition at 10–50 mg/kg doses .
- Toxicity :
- Acute toxicity : OECD 423 guidelines (fixed-dose procedure) in rodents .
- Cardiotoxicity : Zebrafish embryos screen for arrhythmia risk via heartbeat analysis .
Advanced: How can researchers analyze structure-activity relationships (SAR) using analogs of this compound?
Methodological Answer:
- Analog Design : Synthesize derivatives with substitutions at:
- Position 4 : Replace phenyl with cyclohexyl to study steric effects .
- Position 5 : Substitute pyridinyl with morpholine to modulate solubility .
- Data Analysis :
- 3D-QSAR : CoMFA or CoMSIA models correlate electrostatic/hydrophobic fields with IC₅₀ values .
- Cluster Analysis : Group analogs by activity profiles (e.g., kinase vs. protease inhibition) using PCA .
Advanced: What are the challenges in crystallizing this compound for X-ray diffraction studies?
Methodological Answer:
- Solvent Screening : Use vapor diffusion (e.g., sitting-drop) with PEG 4000 in Tris-HCl buffer (pH 7.4) to induce nucleation .
- Polymorphism : Slow cooling (0.5°C/min) from DMSO/ethanol mixtures reduces lattice defects .
- Data Collection : Synchrotron radiation (λ = 0.9 Å) resolves weak diffraction caused by flexible ethoxy groups .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
